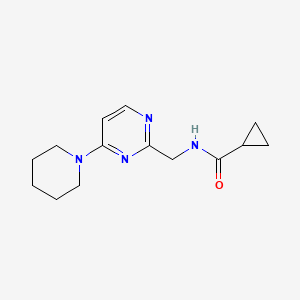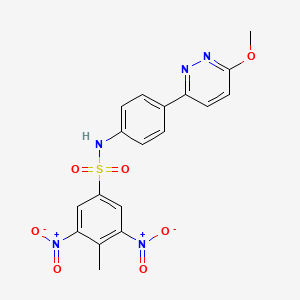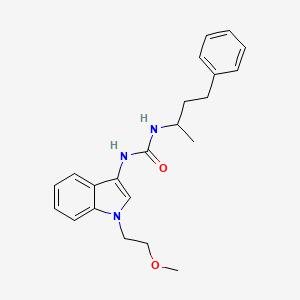
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is a chemical compound with potential therapeutic applications in various fields.
Scientific Research Applications
Synthesis and Chemical Interactions
The compound has been utilized in various studies focusing on chemical synthesis and the interactions of similar compounds with biological targets. For instance, the synthesis of N-Hydroxyamide-Containing Heterocycles highlights the chemical versatility of urea derivatives in forming complexes with iron(III), demonstrating their potential in biochemical applications (Ohkanda et al., 1993). Another study explored the design of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, indicating the therapeutic potential of urea derivatives in the treatment of depression (Matzen et al., 2000).
Antitumor Activities
Urea derivatives have also been studied for their antitumor activities. The synthesis, crystal structure, and docking study of a specific urea compound showed potential antitumor effects against CDK4, a critical protein in cancer cell proliferation (Hu et al., 2018).
Fluorescence Probes and Analyte Detection
The solvatochromic fluorescence properties of certain N-Acylureido urea derivatives have been exploited for the detection of analytes like carboxylic acids, alcohols, and fluoride ions, demonstrating their utility in chemical sensing technologies (Bohne et al., 2005).
Enzyme Inhibition and Pharmacokinetics
Research on urea derivatives also extends to enzyme inhibition and the development of internal standards for pharmacokinetic studies, showcasing their role in drug discovery and development processes. For example, the synthesis of deuterium-labeled urea derivatives for LC–MS analysis facilitates the accurate measurement of drug absorption and distribution (Liang et al., 2020).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(12-13-18-8-4-3-5-9-18)23-22(26)24-20-16-25(14-15-27-2)21-11-7-6-10-19(20)21/h3-11,16-17H,12-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHNOZRLIWOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
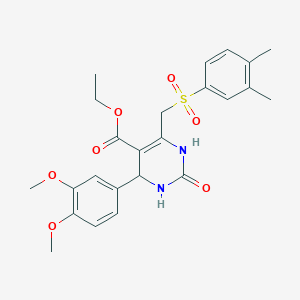
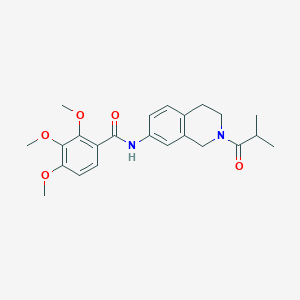
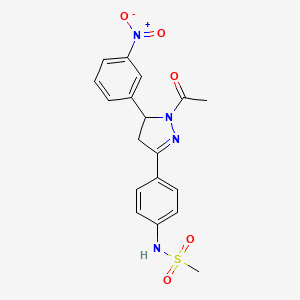
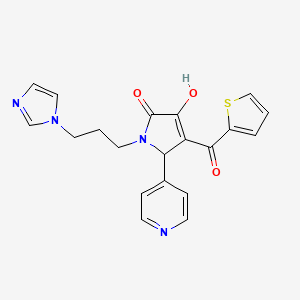

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)
